4-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide
Description
4-Fluoro-N-(2-hydroxy-4-methylphenyl)benzamide is a fluorinated benzamide derivative characterized by a para-fluorine substituent on the benzoyl ring and a 2-hydroxy-4-methylphenyl group attached via an amide linkage. This structural arrangement confers unique physicochemical properties, such as enhanced lipophilicity and hydrogen-bonding capacity, which influence its reactivity, stability, and biological interactions . The fluorine atom at the para position enhances electronic effects, while the hydroxyl and methyl groups on the aromatic ring modulate steric and electronic interactions with molecular targets.
Properties
CAS No. |
790243-12-8 |
|---|---|
Molecular Formula |
C14H12FNO2 |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
4-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO2/c1-9-2-7-12(13(17)8-9)16-14(18)10-3-5-11(15)6-4-10/h2-8,17H,1H3,(H,16,18) |
InChI Key |
QEHFCJZYGJIGEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 2-amino-4-methylphenol. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of 4-fluoro-N-(2-hydroxy-4-methylphenyl)benzaldehyde.
Reduction: Formation of 4-fluoro-N-(2-hydroxy-4-methylphenyl)benzylamine.
Substitution: Formation of 4-methoxy-N-(2-hydroxy-4-methylphenyl)benzamide.
Scientific Research Applications
4-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s uniqueness lies in its substituent configuration, which differentiates it from other benzamide derivatives. Below is a comparative analysis:
Table 1: Substituent Comparison and Implications
| Compound Name | Substituents | Unique Features | Implications |
|---|---|---|---|
| 4-Fluoro-N-(2-hydroxy-4-methylphenyl)benzamide | F (para), OH (ortho), CH3 (para) | Enhanced lipophilicity, hydrogen bonding | Increased bioavailability and target binding |
| 4-Chloro-N-(2-hydroxyphenyl)benzamide | Cl (para), OH (ortho) | Higher electrophilicity vs. F | Potential toxicity and altered selectivity |
| N-(2-Hydroxy-4-methylphenyl)-4-(propanoylamino)benzamide | Propanoylamino (para), OH (ortho), CH3 (para) | Bulkier acyl group | Reduced metabolic stability vs. fluorinated analogs |
| 4-Fluoro-N-(pyridin-2-ylmethyl)benzamide | F (para), pyridinylmethyl | Nitrogen-rich moiety | Improved solubility and receptor interactions |
| 4-Fluoro-N-(2-methylpropyl)benzamide | F (para), branched alkyl chain | Steric hindrance | Enhanced stability and prolonged half-life |
Key Observations :
- Fluorine vs. Halogens : Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability compared to bulkier halogens like chlorine or bromine .
- Hydroxyl Positioning : The ortho-hydroxy group facilitates hydrogen bonding with enzymes or receptors, a feature critical in anti-inflammatory and anticancer activities .
Stability and Reactivity
The compound’s stability under physiological conditions is influenced by its substituents:
- Fluorine: Reduces susceptibility to oxidative degradation compared to non-fluorinated analogs .
- Hydroxyl Group : May undergo glucuronidation in vivo, affecting pharmacokinetics .
- Methyl Group : Minimizes steric strain, enhancing synthetic yield and crystallinity .
Biological Activity
4-Fluoro-N-(2-hydroxy-4-methylphenyl)benzamide is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a benzamide structure. Its molecular formula is with a molecular weight of approximately 245.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts, including anti-inflammatory and anticancer properties.
Chemical Structure
The unique structural features of this compound contribute to its biological activity. The fluorine atom enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity. The hydroxyl group may participate in hydrogen bonding, further influencing its interaction with biological targets.
Pharmacological Potential
Research indicates that compounds similar to this compound possess significant anti-inflammatory and analgesic properties. These activities are likely mediated through interactions with specific enzymes or receptors, where the fluorine atom and amide group play crucial roles in binding affinity and selectivity towards biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of benzamides have been investigated for their anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cell lines. Compounds with similar structures demonstrated significant inhibitory effects on these cancer cells at concentrations ranging from 1.52 to 6.31 μM, showcasing selectivity against cancerous cells compared to normal breast cell lines .
Table 1: Inhibitory Effects of Related Compounds on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | TBD |
| Compound 4e | MDA-MB-231 | 1.30 | 5.5 |
| Compound 4g | MCF-7 | 3.92 | 17.5 |
Note: TBD indicates that specific data for this compound is currently not available.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC positive cells in treated groups compared to controls . Additionally, docking studies suggest favorable binding interactions with target proteins involved in tumor growth regulation.
Case Studies
Several case studies have documented the effects of compounds similar to this compound:
-
Study on Anti-Proliferative Activity :
A study evaluated the anti-proliferative activity of various benzamide derivatives against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting a promising avenue for developing new anticancer agents . -
Enzyme Inhibition :
Compounds structurally related to benzamides have shown potent inhibition against carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression and metastasis. Selective inhibition of CA IX over other isoforms was observed, highlighting the potential for targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
